molecular formula C14H19NO4 B6279649 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid CAS No. 141029-23-4

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid

Cat. No. B6279649
CAS RN: 141029-23-4
M. Wt: 265.3
InChI Key:
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Description

“3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid” is a compound with the molecular weight of 327.38 . It is also known as 3-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid . The compound is typically in the form of a solid .


Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The compound has a linear formula of C14H19O4N1 . The InChI code is 1S/C14H19NO4/c1-14(2,3)19-13(18)15-8-7-10-5-4-6-11(9-10)12(16)17/h4-6,9H,7-8H2,1-3H3,(H,15,18)(H,16,17) .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is typically in the form of a solid . It has a molecular weight of 327.38 .

Safety and Hazards

The compound is associated with several hazard statements including H315, H317, H319, and H400 . Precautionary measures include P261, P264, P273, P280, and P391 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid involves the protection of the amine group, followed by the reaction with 2-bromoethyl benzoate, and then deprotection of the amine group.", "Starting Materials": [ "Benzoic acid", "tert-Butyl carbamate", "Thionyl chloride", "2-Bromoethyl benzoate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol" ], "Reaction": [ "Protection of the amine group with tert-butyl carbamate using thionyl chloride", "Reaction of the protected amine with 2-bromoethyl benzoate in the presence of sodium hydroxide", "Deprotection of the amine group using hydrochloric acid and sodium bicarbonate", "Isolation of the product using ethyl acetate and methanol" ] }

CAS RN

141029-23-4

Product Name

3-(2-{[(tert-butoxy)carbonyl]amino}ethyl)benzoic acid

Molecular Formula

C14H19NO4

Molecular Weight

265.3

Purity

95

Origin of Product

United States

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